molecular formula C21H13ClN2O5 B4041995 4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4041995
M. Wt: 408.8 g/mol
InChI Key: PZWLEXWVBMZNPS-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H13ClN2O5 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0512992 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemical Impurities

Research has investigated the profile and amount of dioxin impurity in agrochemicals, including chloronitrofen, which is structurally related to the chemical . The study found that certain herbicides produced during the 1960s and 1970s contained high concentrations of dioxins and furans (Masunaga, Takasuga, & Nakanishi, 2001).

Polymer Science

A study on polymers discussed the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), relevant due to its structural resemblance to the compound . The research found significant interactions between azo and BEM side groups, impacting birefringence and cooperative motion in polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Crystal and Molecular Structure Analysis

The isoindoline compound, closely related structurally to the compound , was synthesized and characterized through various spectroscopic methods. The study included crystal structure determination and computational studies, which are crucial for understanding the physical and chemical properties of such compounds (Evecen, Duru, Tanak, & Agar, 2016).

Biochemical Applications

Research into indolequinones, which have a structural component similar to the compound , examined the rates of elimination of nitrophenol as a model for drug release. This study is relevant for understanding the potential use of similar compounds in drug delivery systems (Everett et al., 2001).

Electrochemical Applications

A study investigated the redox behavior of electroactive molecules, including derivatives of isoindole-4,7-dione, which is structurally related to the compound . This research is crucial for applications in organic cathode materials in devices like Li-ion batteries (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O5/c1-12-11-14(24(27)28)7-10-17(12)23-20(25)16-3-2-4-18(19(16)21(23)26)29-15-8-5-13(22)6-9-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWLEXWVBMZNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
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4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

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